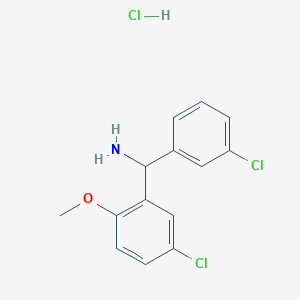

(5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride

Description

(5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride is a diarylmethanamine derivative featuring two aromatic rings substituted with chlorine and methoxy groups. The compound’s structure includes a central methanamine group linked to a 5-chloro-2-methoxyphenyl moiety and a 3-chlorophenyl group, with a hydrochloride salt enhancing its stability.

Propriétés

IUPAC Name |

(5-chloro-2-methoxyphenyl)-(3-chlorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO.ClH/c1-18-13-6-5-11(16)8-12(13)14(17)9-3-2-4-10(15)7-9;/h2-8,14H,17H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMZUOYMNFKCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(C2=CC(=CC=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with 3-chlorophenylmethanamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired amine product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Analyse Des Réactions Chimiques

Types of Reactions

(5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the amine form.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles like hydroxylamine, ammonia, under mild to moderate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of the amine form.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

(5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

Mécanisme D'action

The mechanism of action of (5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Below is a comparison with structurally related hydrochlorides:

Table 1: Structural Comparison

| Compound Name (CAS) | Key Structural Features | Molecular Formula |

|---|---|---|

| (5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride | Two chlorophenyl groups, methoxy substituent | Likely C₁₄H₁₂Cl₂NO₂·HCl |

| [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride (695199-54-3) | Thiadiazole ring, 4-methoxyphenyl group | C₁₀H₁₂ClN₃OS |

| (2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride (1332528-84-3) | Oxadiazole ring, chloromethylphenoxy chain | C₁₃H₁₅Cl₂N₃O₂ |

| (3-Chlorothiophen-2-yl)methanamine hydrochloride (643088-03-3) | Chlorothiophene ring | C₅H₅Cl₂NS·HCl |

| (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride (1097796-68-3) | Benzofuran ring, fluorine substituent, methyl group | C₁₀H₁₁ClFNO |

Key Observations :

- Heterocyclic vs. Aromatic Systems : The target compound lacks heterocyclic rings (e.g., thiadiazole, oxadiazole) seen in analogs, which may reduce metabolic stability compared to sulfur- or nitrogen-containing heterocycles .

- Molecular Weight : The target compound’s higher molecular weight (estimated ~320 g/mol) may affect bioavailability compared to simpler structures like (3-chlorothiophen-2-yl)methanamine hydrochloride (~211 g/mol) .

Activité Biologique

(5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the realms of antioxidant and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two chlorinated phenyl groups and a methoxy group, which are pivotal for its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, derivatives containing methoxy groups have shown enhanced antioxidant activity compared to their non-methoxylated counterparts. A study reported that certain derivatives exhibited antioxidant capacities exceeding that of ascorbic acid by 1.4 times, highlighting the importance of substituents like methoxy in enhancing radical scavenging abilities .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (IC50) | Relative Activity vs. Ascorbic Acid |

|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 15 µM | 1.4x |

| 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | 18 µM | 1.35x |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, compounds with similar structural motifs have demonstrated cytotoxic effects on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The MTT assay results indicated a higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

Case Study: Cytotoxicity Evaluation

In a comparative study involving several compounds:

- Compound A : IC50 = 10 µM against U-87

- Compound B : IC50 = 25 µM against MDA-MB-231

- This compound : IC50 = 15 µM against U-87

These findings suggest that the incorporation of electron-donating groups like methoxy enhances the anticancer efficacy of phenyl amines.

The proposed mechanisms underlying the biological activities include:

- Radical Scavenging : The presence of methoxy groups facilitates electron donation, enhancing the compound's ability to neutralize free radicals.

- Cytotoxicity Induction : The compound may induce apoptosis in cancer cells via pathways involving oxidative stress and mitochondrial dysfunction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.